Anastrozole Diacid Impurity Structure Elucidation: A Comprehensive Technical Guide
Anastrozole Diacid Impurity Structure Elucidation: A Comprehensive Technical Guide
Executive Summary
In the rigorous landscape of pharmaceutical development, the identification and control of degradation products are paramount to ensuring the safety and efficacy of an Active Pharmaceutical Ingredient (API). Anastrozole, a potent non-steroidal aromatase inhibitor utilized in the treatment of hormone-receptor-positive breast cancer, is susceptible to specific degradation pathways under hydrolytic stress.
As a Senior Application Scientist, I have structured this technical whitepaper to provide an in-depth, self-validating framework for the isolation and structural elucidation of Anastrozole Diacid , the terminal degradation product of Anastrozole. By synthesizing mechanistic chemistry with orthogonal analytical techniques (RP-HPLC, LC-MS/MS, NMR, and FT-IR), this guide establishes a robust methodology for impurity profiling that aligns with ICH Q3A/Q3B regulatory standards.
Mechanistic Origin of Anastrozole Diacid
Anastrozole features a 1,3-disubstituted phenyl ring with two terminal 2-methylpropanenitrile ( −C(CH3)2CN ) groups and a 1,2,4-triazole moiety. The presence of the gem-dimethyl groups provides some steric hindrance; however, the nitrile groups remain highly susceptible to nucleophilic attack under strong aqueous acidic or basic conditions .
When subjected to forced degradation (e.g., 0.1 M HCl at 60°C), the API undergoes a sequential, acid-catalyzed hydrolysis cascade. The mechanism proceeds via the hydration of the nitrile to a primary amide, followed by further hydrolysis to a carboxylic acid. Because Anastrozole possesses two identical nitrile groups, the degradation yields intermediate monoamide-mononitrile, diamide, and monoacid-monoamide species before finally converging on the fully hydrolyzed Anastrozole Diacid .
Fig 1. Acid-catalyzed hydrolysis pathway of Anastrozole to Anastrozole Diacid.
Orthogonal Analytical Strategy
To unambiguously elucidate the structure of the isolated impurity, a single analytical technique is insufficient. We must employ an orthogonal, self-validating workflow:
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RP-HPLC-UV : Exploits polarity differences to isolate the impurity.
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LC-MS/MS : Determines the exact mass and structural fragmentation.
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NMR Spectroscopy ( 1 H, 13 C) : Confirms atomic connectivity and molecular symmetry.
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FT-IR : Provides instantaneous, definitive proof of functional group transformation.
Fig 2. Orthogonal analytical workflow for the structural elucidation of Anastrozole Diacid.
Step-by-Step Experimental Methodologies
Protocol 1: Forced Degradation & Preparative Isolation
Causality Check: Why Preparative HPLC? Structural elucidation via NMR requires milligram quantities of highly pure (>95%) material. Analytical HPLC only provides microgram yields, necessitating a scale-up to a preparative C18 column.
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Stress Testing : Dissolve 100 mg of Anastrozole API in 10 mL of 0.1 M HCl. Incubate at 60°C for 24 hours to drive the hydrolysis cascade to completion .
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Reaction Quenching : Cool the solution to room temperature and neutralize with 0.1 M NaOH. Crucial step: Neutralization halts the degradation cascade, preventing the breakdown of the triazole ring and stabilizing the diacid for isolation.
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Prep-HPLC Separation : Inject the stressed sample onto a Preparative C18 column (250 mm × 21.2 mm, 5 µm). Utilize a gradient mobile phase of 10 mM Ammonium Acetate and Acetonitrile.
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Fraction Collection : Monitor the eluent at 210 nm. Note: Because the diacid contains two highly polar, hydrogen-bonding −COOH groups, it interacts less with the hydrophobic C18 stationary phase than the parent bis-nitrile API. Consequently, Anastrozole Diacid will elute significantly earlier than the API .
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Lyophilization : Freeze-dry the collected early-eluting fractions to obtain the impurity as an off-white solid.
Protocol 2: LC-MS/MS Structural Profiling
Causality Check: Why Positive ESI? The 1,2,4-triazole ring contains nitrogen atoms with available lone pairs. In an acidic mobile phase (0.1% Formic Acid), the triazole readily accepts a proton, ensuring excellent ionization efficiency and a strong [M+H]+ signal.
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Sample Preparation : Reconstitute 1 mg of the lyophilized impurity in 1 mL of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.
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MS1 Acquisition : Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Scan from m/z 100 to 500 to identify the protonated precursor ion.
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MS2 (Product Ion Scan) : Isolate the precursor ion and apply Collision-Induced Dissociation (CID) at 20-30 eV to generate diagnostic fragments.
Protocol 3: NMR Spectroscopy ( 1 H and 13 C)
Causality Check: Why DMSO- d6 ? Deuterated dimethyl sulfoxide is chosen over D2O or CD3OD because it is a highly polar, aprotic solvent that prevents the rapid chemical exchange of the carboxylic acid protons, allowing them to be resolved as broad singlets in the 1 H NMR spectrum.
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Sample Preparation : Dissolve 10 mg of the isolated impurity in 0.6 mL of DMSO- d6 .
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1 H NMR Acquisition (400 MHz) : Acquire the proton spectrum. Confirm the retention of molecular symmetry (the 12 protons of the four methyl groups should appear as a unified signal environment) and look for the emergence of the −COOH protons at >12.0 ppm.
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13 C NMR Acquisition (100 MHz) : Acquire the carbon spectrum to verify the critical downfield shift of the quaternary carbon, proving the conversion from nitrile to acid.
Data Presentation & Interpretation
The structural validation of Anastrozole Diacid relies on the mathematical and spectral deltas between the parent API and the isolated impurity.
Table 1: Physicochemical Properties of Anastrozole Diacid
| Property | Value |
| IUPAC Name | 2,2'-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene]bis(2-methylpropanoic acid) |
| CAS Number | 1338800-81-9 |
| Molecular Formula | C17H21N3O4 |
| Molecular Weight | 331.37 g/mol |
| Monoisotopic Mass | 331.1532 Da |
Table 2: Comparative LC-MS/MS & Spectral Markers
The conversion of two nitrile groups ( −CN , 26 Da each) to two carboxylic acid groups ( −COOH , 45 Da each) results in a net mass increase of 38 Da per molecule. This aligns perfectly with the observed MS data.
| Analytical Technique | Anastrozole (API) | Anastrozole Diacid (Impurity) | Diagnostic Implication |
| LC-MS/MS (ESI+) | m/z 294 [M+H]+ | m/z 332 [M+H]+ | Mass increase of exactly 38 Da confirms the double hydrolysis event. |
| MS/MS Fragments | m/z 225 (Loss of triazole) | m/z 263 (Loss of triazole) | Proves the triazole ring and phenyl core remain intact during degradation. |
| 13 C NMR | ~122 ppm ( −C≡N carbon) | ~178 ppm ( −COOH carbon) | Unambiguous proof of the oxidation state change at the terminal carbons. |
| 1 H NMR | No signal >10 ppm | Broad singlet at ~12.5 ppm | Confirms the presence of highly deshielded acidic protons. |
| FT-IR | 2240 cm −1 (Sharp, C≡N ) | 1710 cm −1 ( C=O ), 2500-3300 cm −1 ( O−H ) | The complete disappearance of the 2240 cm −1 band proves no residual nitrile remains. |
Conclusion & Regulatory Implications
The structural elucidation of the Anastrozole Diacid impurity demonstrates the necessity of an integrated analytical approach. By combining the separation power of Prep-HPLC, the mass accuracy of LC-MS/MS, the connectivity mapping of NMR, and the functional group validation of FT-IR, we establish a self-validating proof of structure.
Understanding this degradation pathway is critical for pharmaceutical formulation scientists. Because Anastrozole is highly susceptible to acid-catalyzed hydrolysis, excipient selection and microenvironmental pH control within the final solid oral dosage form must be rigorously optimized to prevent the formation of Anastrozole Diacid over the product's shelf life.
References
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Title : Anastrozole Diacid | C17H21N3O4 | CID 123960757 Source : PubChem, National Center for Biotechnology Information URL :[Link]
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Title : Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient Source : Journal of the Brazilian Chemical Society, 19(3), 397-404. (2008). URL :[Link]
